5-Cyclohexylpyridin-2-amine
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Overview
Description
5-Cyclohexylpyridin-2-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexyl group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylpyridin-2-amine typically involves the cyclohexylation of pyridin-2-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a cyclohexylboronic acid is coupled with a halogenated pyridin-2-amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclohexylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl group may also contribute to the compound’s binding affinity and specificity by providing hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less selective in its interactions.
5-Methylpyridin-2-amine: Substituted with a methyl group instead of a cyclohexyl group, which may affect its reactivity and binding properties.
5-Phenylpyridin-2-amine: Contains a phenyl group, which introduces aromatic interactions and may alter its chemical behavior compared to the cyclohexyl derivative.
Uniqueness
5-Cyclohexylpyridin-2-amine is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and binding interactions. This makes it a valuable compound for various applications, particularly in the design of new molecules with specific properties.
Properties
IUPAC Name |
5-cyclohexylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVHWGTAHOZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190909-52-5 |
Source
|
Record name | 5-cyclohexylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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